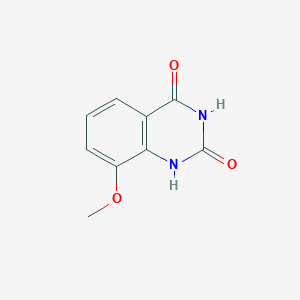

![molecular formula C10H11NO2 B1354551 2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 10514-70-2](/img/structure/B1354551.png)

2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Descripción general

Descripción

“2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one” is a heterocyclic compound . It is a derivative of benzoxazine and serves as a building block for various natural and synthetic organic compounds . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize .

Synthesis Analysis

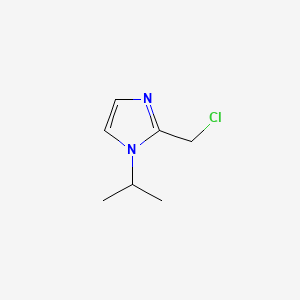

The synthesis of “2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one” has been reported in the literature . It has been synthesized by simple esterification reaction of hydroxyl containing benzoxazine (B–OH) with methacryloyl chloride . It has also been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis

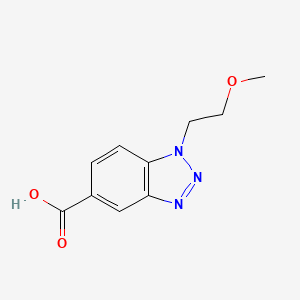

The molecular structure of “2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one” is represented by the empirical formula C10H11NO2 . Its molecular weight is 177.20 . The SMILES string representation is CC1©Oc2ccccc2NC1=O .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one” include its solid form and its standard molar enthalpy of formation and tautomerization energy of its tautomers has been evaluated by calorimetric and computational methods .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

- Synthesis and Structural Behavior: 2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-ones have been synthesized and structurally characterized, demonstrating stereochemical non-rigidity in certain derivatives, as seen in bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl] dichlorosilane and -germane. These compounds exhibit interesting stereodynamic behavior in solution, as explored through NMR spectroscopy and X-ray diffraction studies (Negrebetsky et al., 2015).

Biological Activity and Potential Therapeutics

- Antimicrobial Properties: Compounds derived from 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, such as triazole-functionalized derivatives, have demonstrated significant antimicrobial activities. Molecular docking studies suggest strong interactions with the active site of Staphylococcus aureus, supporting their potential as antimicrobial agents (Bollu et al., 2017).

- Anticancer Activities: Novel derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one have shown promising anti-cancer properties in vitro against various cell lines, including lung, colorectal adenocarcinoma, and acute myeloid leukemia. The structure-activity relationship within these compounds reveals potential as anti-cancer agents (Rajitha et al., 2011).

Innovative Synthesis Methods

- Novel Synthetic Pathways: Innovative synthesis methods have been developed for 2H-benzo[b][1,4]oxazin-3(4H)-ones, including a practical synthesis utilizing potassium fluoride-alumina catalyzed N-alkylation, showcasing efficient and selective synthetic routes for these compounds (Yamamoto et al., 1998).

- One-Pot Synthesis Approaches: Multicomponent, diastereoselective, green synthesis methods have been established for 3,4-dihydro-2H-benzo[b][1,4]oxazine analogues, demonstrating a catalyst-free and environmentally friendly approach with excellent diastereoselectivity (Kushwaha et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been reported to act as inhibitors of insulin release and as vascular smooth muscle relaxants .

Mode of Action

A plausible mechanism for the formation of similar compounds involves ring-opening and cyclization steps .

Result of Action

Similar compounds have been reported to have antiproliferative effects .

Propiedades

IUPAC Name |

2,2-dimethyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-10(2)9(12)11-7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRUKUQEIHJTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442374 | |

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one | |

CAS RN |

10514-70-2 | |

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one scaffold interact with BRD4 and what are the downstream effects observed in prostate cancer cells?

A1: While the paper does not delve into the specific binding interactions between the 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives and BRD4, it highlights that these compounds are potent inhibitors of BRD4(1) with nanomolar IC50 values []. This inhibition leads to several downstream effects in prostate cancer cell lines, including:

Q2: What is known about the pharmacokinetic profile of compound 36 (Y08060) in the context of prostate cancer?

A2: The research indicates that compound 36 (Y08060) exhibits promising pharmacokinetic properties in preclinical studies []. Notably:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)